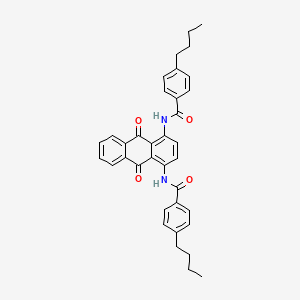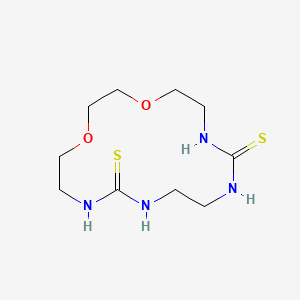
N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-butylbenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-butylbenzamide): is a complex organic compound that features an anthraquinone core with two butylbenzamide groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-butylbenzamide) typically involves the reaction of 1,4-diaminoanthraquinone with 4-butylbenzoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The mixture is stirred at a low temperature (0°C) and then gradually warmed to room temperature to complete the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition can enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-butylbenzamide) can undergo various chemical reactions, including:
Oxidation: The anthraquinone core can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The butylbenzamide groups can participate in substitution reactions, where the butyl or benzamide moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized quinone derivatives, while reduction can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-butylbenzamide) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.
Mecanismo De Acción
The mechanism by which N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-butylbenzamide) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The anthraquinone core can participate in redox reactions, altering the oxidative state of cellular components. The butylbenzamide groups can enhance the compound’s binding affinity to specific molecular targets, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar structure but with a methyl group instead of a butyl group.
Acetamide, N,N’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenylene)]bis-: Features an anthraquinone core with acetamide groups.
Uniqueness
N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-butylbenzamide) is unique due to its specific combination of the anthraquinone core with butylbenzamide groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry.
Propiedades
Fórmula molecular |
C36H34N2O4 |
|---|---|
Peso molecular |
558.7 g/mol |
Nombre IUPAC |
4-butyl-N-[4-[(4-butylbenzoyl)amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C36H34N2O4/c1-3-5-9-23-13-17-25(18-14-23)35(41)37-29-21-22-30(38-36(42)26-19-15-24(16-20-26)10-6-4-2)32-31(29)33(39)27-11-7-8-12-28(27)34(32)40/h7-8,11-22H,3-6,9-10H2,1-2H3,(H,37,41)(H,38,42) |
Clave InChI |
RLTRXDOCBPGMRR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)CCCC)C(=O)C5=CC=CC=C5C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-bis(4-methoxyphenyl)-3H-benzo[f]chromen-5-ol](/img/structure/B11710088.png)
![N-[(2Z)-4-(4-methoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B11710090.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]nicotinohydrazide](/img/structure/B11710094.png)
![methyl 4-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B11710099.png)


![1-[2-(dipropan-2-ylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11710116.png)
![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-3-{[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B11710118.png)
![(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11710119.png)

![3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11710132.png)

![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2-chloroanilino)-1,3-thiazol-4-one](/img/structure/B11710144.png)
![N'~1~,N'~2~-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]ethanedihydrazide](/img/structure/B11710151.png)
